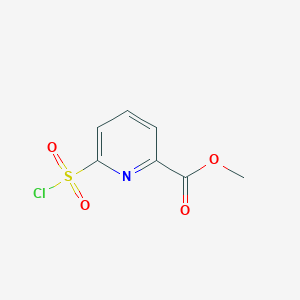
Methyl 6-(chlorosulfonyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(chlorosulfonyl)picolinate is a chemical compound with the molecular formula C7H6ClNO4S. It is a derivative of picolinic acid, where the methyl ester group is attached to the carboxyl group, and a chlorosulfonyl group is attached to the 6-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 6-(chlorosulfonyl)picolinate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of methyl picolinate. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: Methyl picolinate is treated with chlorosulfonic acid, resulting in the formation of this compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(chlorosulfonyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Reduction: Reducing agents such as tin(II) chloride or sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate, or sulfonic acid derivatives.
Reduction: Formation of sulfonamide or sulfonic acid.
Hydrolysis: Formation of picolinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(chlorosulfonyl)picolinate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 6-(chlorosulfonyl)picolinate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Methyl Picolinate: The methyl ester of picolinic acid.
6-Chloropicolinic Acid: A derivative of picolinic acid with a chlorine atom at the 6-position.
Uniqueness
Methyl 6-(chlorosulfonyl)picolinate is unique due to the presence of both the methyl ester and chlorosulfonyl groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations, such as nucleophilic substitution and reduction, sets it apart from other picolinic acid derivatives .
Eigenschaften
Molekularformel |
C7H6ClNO4S |
|---|---|
Molekulargewicht |
235.65 g/mol |
IUPAC-Name |
methyl 6-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7(10)5-3-2-4-6(9-5)14(8,11)12/h2-4H,1H3 |
InChI-Schlüssel |
QASYEFOYTRBGCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=CC=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)
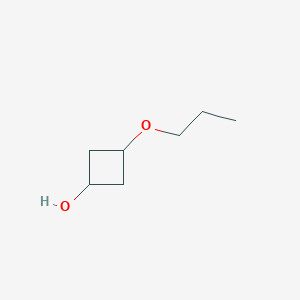
![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)

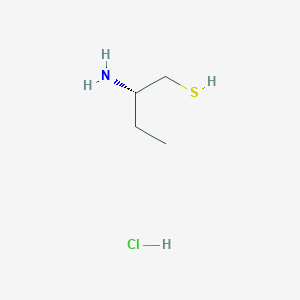
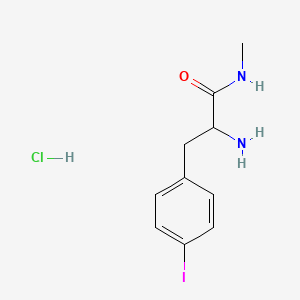
![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
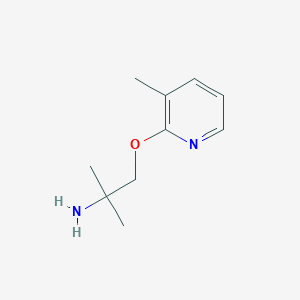
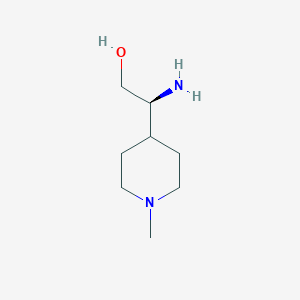
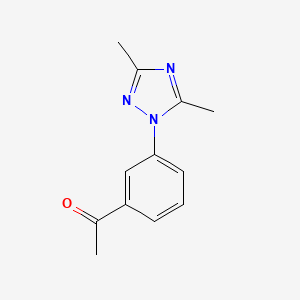
![tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)
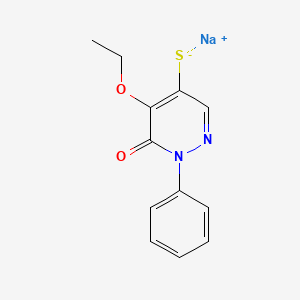
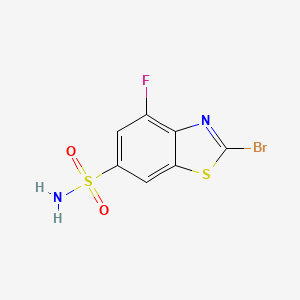
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B13563570.png)
